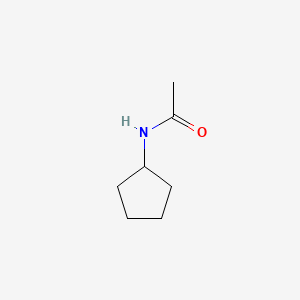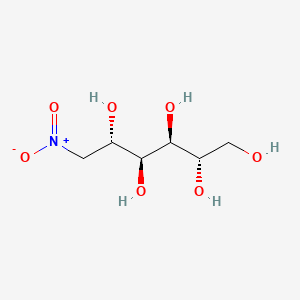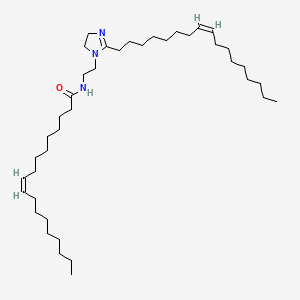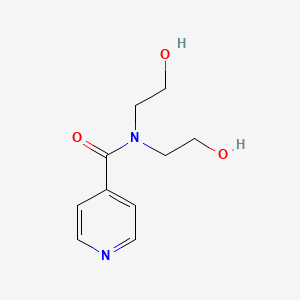
N-Cyclopentylacetamide
Übersicht
Beschreibung
N-Cyclopentylacetamide is a compound with the molecular formula C7H13NO . It is also known by other synonyms such as Acetamide, N-cyclopentyl-, Acetamidocyclopentane, and N-Acetylcyclopentane-1-amine .
Molecular Structure Analysis
The molecular structure of N-Cyclopentylacetamide consists of a cyclopentyl group (a five-membered carbon ring) attached to an acetamide group (an acetyl group bound to an amine). The InChI code for N-Cyclopentylacetamide is 1S/C7H13NO/c1-6(9)8-7-4-2-3-5-7/h7H,2-5H2,1H3,(H,8,9) .
Physical And Chemical Properties Analysis
N-Cyclopentylacetamide has a molecular weight of 127.18 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a rotatable bond count of 1 and a complexity of 106 .
Wissenschaftliche Forschungsanwendungen
N-Acetylcysteine (NAC): Therapeutic Practices and Protective Effects
N-Acetylcysteine (NAC), a pro-drug of the amino acid cysteine, has seen extensive use in various therapeutic areas. Originally used as a mucolytic agent, its scope has expanded to treat disorders including paracetamol intoxication. Recent interests have grown in exploring NAC's protective effects against pesticide-induced toxicity, particularly in its early stages. These protective mechanisms are attributed to its antioxidative properties, primarily through rapid reaction with free radicals and the restoration of reduced glutathione (GSH) levels (Dhouib et al., 2016).
N-Terminal Pyro-Glutamate Variation in Monoclonal Antibodies
Research focusing on the cyclization of N-terminal glutamine in recombinant proteins and monoclonal antibodies has shed light on the heterogeneity of final pharmaceutical products. Studies utilizing model peptides and antibodies with N-terminal glutamine have demonstrated that cyclization reactions are spontaneous and significantly influenced by temperature and buffer composition, less so by pH. These findings are crucial in biopharmaceutical processes, particularly in understanding variations within antibody production (Dick et al., 2007).
N-Acetylcysteine: Clinical Applications and Disease Prevention
N-Acetylcysteine's clinical applications span various domains, including prevention of chronic obstructive pulmonary disease exacerbation and contrast-induced kidney damage. It also shows potential in treating pulmonary fibrosis, and infertility in polycystic ovary syndrome patients. Preliminary studies suggest its role as a cancer chemopreventive and in the eradication of Helicobacter pylori (Millea, 2009).
Degradation of Cellulosic Materials by Heating in DMAc/LiCl
The use of N, N-Dimethylacetamide (DMAc) in the dissolution of cellulosic materials has been explored. Heating or refluxing insoluble samples in DMAc/LiCl is a common protocol to facilitate dissolution. This process, previously thought to activate the pulp, is actually due to progressing degradation of the cellulosic material, as evidenced by gel permeation chromatography (GPC) kinetics (Potthast et al., 2002).
N-Acetylcysteine in Neurological Disorders
N-Acetylcysteine (NAC) has emerged as a potential treatment for various neurological disorders, functioning as a precursor to the antioxidant glutathione. It modulates glutamatergic, neurotrophic, and inflammatory pathways, expanding its application beyond its traditional role as an antidote to acetaminophen overdose (Shahripour et al., 2014).
Synthesis and Activity of Bi-Heterocyclic Acetamides
Research into the synthesis of novel bi-heterocyclic acetamides and their role in inhibiting tyrosinase to address melanogenesis showcases the diversity of acetamide applications. The synthesized compounds demonstrated potent inhibitory effects against tyrosinase, a key enzyme in melanin production, suggesting potential use in skin pigmentation and related disorders (Butt et al., 2019).
Eigenschaften
IUPAC Name |
N-cyclopentylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-6(9)8-7-4-2-3-5-7/h7H,2-5H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSGEWHPQPAXOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337807 | |
| Record name | Acetamide, N-cyclopentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopentylacetamide | |
CAS RN |
25291-41-2 | |
| Record name | Acetamide, N-cyclopentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,1'-Biphenyl]-3,4'-dicarboxylic acid, dimethyl ester](/img/structure/B1593731.png)






![2-[4-(1,1-Dimethylpropyl)benzoyl]benzoic acid](/img/structure/B1593740.png)


![Carboxymethyldimethyl-3-[[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulphonyl]amino]propylammonium hydroxide](/img/structure/B1593743.png)


